N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-5-methylthiophene-2-carboxamide
Description
N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-5-methylthiophene-2-carboxamide is a complex organic compound that features a unique combination of adamantane, thiazole, and thiophene moieties
Properties
IUPAC Name |
N-[4-(1-adamantylmethyl)-1,3-thiazol-2-yl]-5-methylthiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2OS2/c1-12-2-3-17(25-12)18(23)22-19-21-16(11-24-19)10-20-7-13-4-14(8-20)6-15(5-13)9-20/h2-3,11,13-15H,4-10H2,1H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUOSMRBLYHMDHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)NC2=NC(=CS2)CC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-5-methylthiophene-2-carboxamide typically involves multiple steps. One common method includes the reaction of adamantanone with thioamide under specific conditions to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The Chan–Lam coupling reaction, which utilizes copper (II) acetate and arylboronic acids, is often employed in the synthesis of such complex molecules .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-5-methylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace a leaving group on the molecule
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Lithium aluminum hydride.
Catalysts: Copper (II) acetate for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-5-methylthiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of advanced materials with unique properties
Mechanism of Action
The mechanism of action of N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-5-methylthiophene-2-carboxamide involves its interaction with specific molecular targets. The adamantane moiety enhances the compound’s ability to penetrate cellular membranes, while the thiazole and thiophene rings interact with enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes or receptors, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Adamantane Derivatives: Compounds like amantadine and memantine, which are used in antiviral and neuroprotective therapies.
Thiazole Derivatives: Molecules such as thiamine (vitamin B1) and various thiazole-based drugs.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid, used in organic synthesis
Uniqueness
N-{4-[(adamantan-1-yl)methyl]-1,3-thiazol-2-yl}-5-methylthiophene-2-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets, making it a versatile compound in scientific research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
